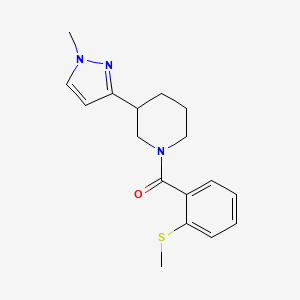

![molecular formula C20H20ClN3O B2360656 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one CAS No. 915189-56-9](/img/structure/B2360656.png)

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

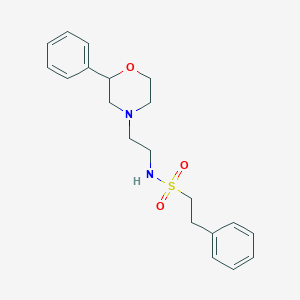

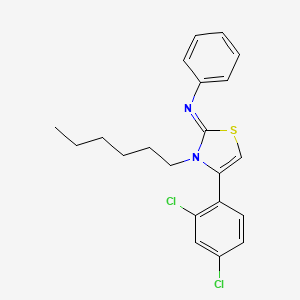

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one, also known as CBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBI is a heterocyclic compound that contains a pyrrolidin-2-one ring, an imidazole ring, and a chlorobenzyl group. In

Applications De Recherche Scientifique

- The compound has been studied for its antioxidant potential. Researchers have evaluated its ability to scavenge free radicals and protect cells from oxidative damage. These investigations often involve in vitro assays and animal models to assess its efficacy in preventing oxidative stress-related diseases .

- Investigations have explored the compound’s antimicrobial properties. It has been tested against various bacterial and fungal strains. Notably, metal complexes derived from this compound (by reacting it with salts of transition metals) have shown enhanced antimicrobial activity compared to the ligand itself. These findings suggest potential applications in developing new antimicrobial agents .

- Molecular docking simulations have been employed to understand how the compound interacts with specific biological targets. By calculating binding energies, researchers gain insights into its potential as a drug candidate. These studies often focus on protein-ligand interactions and can guide drug design efforts .

- Computational studies have revealed intriguing charge transfer behavior within the compound and its metal complexes. In particular, an intra-molecular charge transfer has been observed. The ligand exhibits higher hole transfer integral values than electron transfer integrals, indicating its suitability as a hole transporter .

- Specific derivatives or analogs of this compound have been synthesized and tested against particular bacterial strains. For instance, compound 2j demonstrated significant activity against E. coli , S. aureus , and B. subtillis .

- In a different context, related compounds have been explored for their kinase inhibition properties. While not directly the same compound, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive inhibitors with selectivity for protein kinase B (PKB) over closely related kinases .

Antioxidant Activity

Antimicrobial Efficacy

Molecular Docking Studies

Charge Transfer Properties

Biological Activity Against Specific Strains

Kinase Inhibition Potential

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha .

Mode of Action

Based on its structural similarity to other imidazole-based compounds, it might interact with its targets and induce changes that affect the biological function of these proteins . The presence of the imidazole ring, a common feature in many bioactive compounds, could play a crucial role in these interactions .

Biochemical Pathways

Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds has predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have shown potential in various applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . This suggests that the compound could have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c1-2-23-13-15(11-19(23)25)20-22-17-5-3-4-6-18(17)24(20)12-14-7-9-16(21)10-8-14/h3-10,15H,2,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDZFCWYXQAWOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2360576.png)

![Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2360580.png)

![(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile](/img/structure/B2360585.png)

![(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol](/img/structure/B2360586.png)

![4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2360587.png)

![7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2360588.png)

![[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2360592.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2360595.png)